- Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors, World Intellectual Property Organization, , ,

Cas no 923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate)

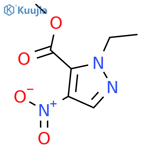

923282-48-8 structure

Nombre del producto:Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Número CAS:923282-48-8

MF:C7H9N3O4

Megavatios:199.164061307907

MDL:MFCD21090743

CID:737886

PubChem ID:54775328

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-nitro-, methyl ester

- Methyl 1ethyl4nitro1Hpyrazole5carboxylate

- methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

- methyl 2-ethyl-4-nitropyrazole-3-carboxylate

- BGIFTQTZYMZQPN-UHFFFAOYSA-N

- SB17544

- AK147207

- AX8284682

- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, AldrichCPR

- CS-0049250

- SCHEMBL570007

- DTXSID80716758

- AKOS005263932

- AS-34218

- 923282-48-8

- DA-33330

- MFCD21090743

- SY098127

- Methyl1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

-

- MDL: MFCD21090743

- Renchi: 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3

- Clave inchi: BGIFTQTZYMZQPN-UHFFFAOYSA-N

- Sonrisas: O=C(C1N(CC)N=CC=1[N+](=O)[O-])OC

Atributos calculados

- Calidad precisa: 199.05930578g/mol

- Masa isotópica única: 199.05930578g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 240

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 89.9

- Xlogp3: 0.5

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-5g |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 5g |

¥1113.00 | 2024-04-25 | |

| abcr | AB478948-10 g |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate; . |

923282-48-8 | 10g |

€370.80 | 2022-03-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-50G |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 50g |

¥ 5,108.00 | 2023-04-12 | |

| TRC | M597263-100mg |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM109075-10g |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 95+% | 10g |

$577 | 2021-08-06 | |

| Chemenu | CM109075-25g |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 95+% | 25g |

$1065 | 2021-08-06 | |

| TRC | M597263-500mg |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 500mg |

$ 95.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D497638-5G |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 5g |

$135 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-100mg |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 100mg |

¥95.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-1g |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 1g |

¥273.00 | 2024-04-25 |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Iodine , Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 4 h, rt

Referencia

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, 70 °C; 70 °C → rt

Referencia

- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt

Referencia

- Preparation of pyrazole derivatives and related heterocycles as inhibitors of FGFR4 useful in treatment of FGFR4-mediated diseases, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt

Referencia

- Preparation of aromatic derivatives as FGFR4 inhibitors, World Intellectual Property Organization, , ,

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Raw materials

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Preparation Products

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Literatura relevante

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

S. Ahmed Chem. Commun., 2009, 6421-6423

923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate) Productos relacionados

- 1494418-31-3(5-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one)

- 2138276-34-1(1H-Pyrazole-4-methanesulfonamide, N,α,1,3-tetramethyl-)

- 118850-73-0(L-Serine,L-methionyl-L-glutaminyl-L-methionyl-L-asparaginyl-L-lysyl-L-valyl-L-leucyl-L-a-aspartyl-)

- 1262001-46-6(Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate)

- 933694-49-6(2-(quinoxalin-2-yl)acetic acid)

- 1251574-65-8(1-(2,3-dihydro-1H-indol-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one)

- 1798516-86-5(1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea)

- 1263044-65-0((2R)-2-{(benzyloxy)carbonylamino}pent-4-ynoic acid)

- 1805385-36-7(6-Bromo-4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine)

- 2094411-58-0(tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:923282-48-8)Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Pureza:99%

Cantidad:25g

Precio ($):366.0